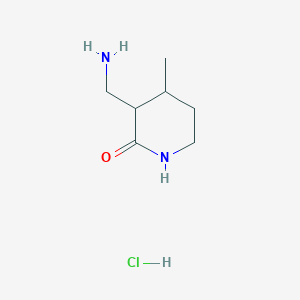

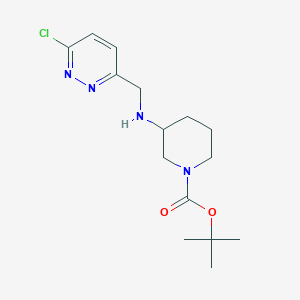

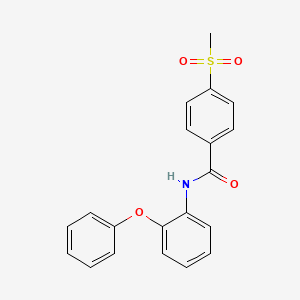

N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide, commonly known as A-796260, is a potent and selective agonist for the cannabinoid receptor type 2 (CB2). It belongs to the class of indole-2-carboxamides, which have been extensively studied for their potential therapeutic applications. A-796260 has shown promising results in scientific research for its anti-inflammatory, analgesic, and neuroprotective effects.

Scientific Research Applications

Biologically Active Compounds

The compound’s structure allows for the formation of biologically active molecules. It’s used in the preparation of compounds with potential therapeutic applications, including chemotherapeutic agents .

Pharmaceutical Intermediates

The molecule serves as an intermediate in the synthesis of pharmaceuticals. For example, its derivative, 1-cyanocyclohexaneacetic acid , is an important intermediate for the drug gabapentin .

Biochemical Studies

Due to its potential to form hydrogen bonds and interact with biological molecules, it can be used in biochemical studies to understand molecular interactions and mechanisms within cells.

Each application leverages the compound’s chemical structure and properties, demonstrating its versatility in scientific research. While specific details on the use of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide in these fields are not extensively disclosed, the mentioned applications are based on the general capabilities of similar compounds and the functional groups present in this molecule .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide involves its interaction with its targets, leading to a series of biochemical reactions . The compound may bind to its target, altering its function and triggering downstream effects .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

The action, efficacy, and stability of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .

properties

IUPAC Name |

N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-11-16(8-4-1-5-9-16)19-15(20)14-10-12-6-2-3-7-13(12)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEHDPINOTZSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

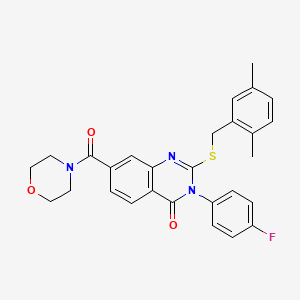

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2958769.png)

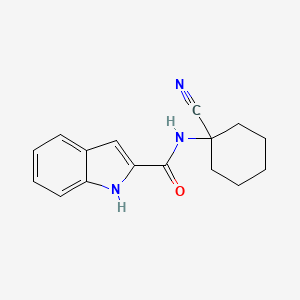

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2958770.png)

![2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B2958774.png)

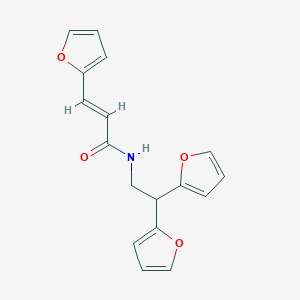

![5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2958776.png)

![2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene](/img/structure/B2958787.png)